![molecular formula C22H18BrN3 B4721722 6-bromo-N-(2,5-dimethylphenyl)-4-phenyl-2-quinazolinamine](/img/structure/B4721722.png)
6-bromo-N-(2,5-dimethylphenyl)-4-phenyl-2-quinazolinamine
説明
6-bromo-N-(2,5-dimethylphenyl)-4-phenyl-2-quinazolinamine, also known as PD153035, is a small molecule inhibitor that selectively targets the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that plays a crucial role in cell signaling pathways and is overexpressed in many types of cancer. PD153035 has shown promising results in preclinical studies as an anticancer agent and is currently being investigated in clinical trials.
作用機序
6-bromo-N-(2,5-dimethylphenyl)-4-phenyl-2-quinazolinamine is a reversible inhibitor of EGFR tyrosine kinase. It binds to the ATP-binding site of EGFR, preventing its activation and downstream signaling. This leads to inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and physiological effects:
6-bromo-N-(2,5-dimethylphenyl)-4-phenyl-2-quinazolinamine has been shown to have several biochemical and physiological effects. It inhibits the phosphorylation of EGFR and downstream signaling molecules, such as AKT and ERK. It also induces cell cycle arrest and apoptosis in cancer cells. 6-bromo-N-(2,5-dimethylphenyl)-4-phenyl-2-quinazolinamine has been shown to have low toxicity in normal cells.
実験室実験の利点と制限
6-bromo-N-(2,5-dimethylphenyl)-4-phenyl-2-quinazolinamine has several advantages for lab experiments. It is a selective inhibitor of EGFR tyrosine kinase, which allows for specific targeting of cancer cells. It has been extensively studied in preclinical models of cancer and has shown promising results. However, 6-bromo-N-(2,5-dimethylphenyl)-4-phenyl-2-quinazolinamine has some limitations for lab experiments. It is a small molecule inhibitor, which may limit its effectiveness in certain types of cancer. It also has low solubility in aqueous solutions, which may affect its bioavailability.
将来の方向性
There are several future directions for research on 6-bromo-N-(2,5-dimethylphenyl)-4-phenyl-2-quinazolinamine. One direction is to investigate its effectiveness in combination with other anticancer agents. 6-bromo-N-(2,5-dimethylphenyl)-4-phenyl-2-quinazolinamine has been shown to enhance the effectiveness of chemotherapy and radiation therapy in preclinical studies. Another direction is to investigate its effectiveness in specific types of cancer, such as non-small cell lung cancer and head and neck cancer. 6-bromo-N-(2,5-dimethylphenyl)-4-phenyl-2-quinazolinamine may also have potential as a diagnostic tool for EGFR overexpression in cancer.
科学的研究の応用
6-bromo-N-(2,5-dimethylphenyl)-4-phenyl-2-quinazolinamine has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. 6-bromo-N-(2,5-dimethylphenyl)-4-phenyl-2-quinazolinamine works by binding to the ATP-binding site of EGFR, preventing its activation and downstream signaling. This leads to cell cycle arrest and apoptosis in cancer cells.
特性
IUPAC Name |
6-bromo-N-(2,5-dimethylphenyl)-4-phenylquinazolin-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrN3/c1-14-8-9-15(2)20(12-14)25-22-24-19-11-10-17(23)13-18(19)21(26-22)16-6-4-3-5-7-16/h3-13H,1-2H3,(H,24,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HISNWDUXTRMOAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC2=NC3=C(C=C(C=C3)Br)C(=N2)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。